molecular formula C24H20Cl2N2OS B2781602 N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532969-92-9

N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2781602
CAS No.: 532969-92-9
M. Wt: 455.4
InChI Key: SPCNOKBDHLSYPF-UHFFFAOYSA-N
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Description

N-[2-(3-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound featuring a complex molecular architecture designed for research applications. Its structure incorporates an indole core, a privileged scaffold in medicinal chemistry that is ubiquitous in biologically active compounds and natural products . The indole nitrogen is functionalized with an ethyl linker bearing a terminal benzamide group, while the 3-position of the indole ring is modified with a (3,4-dichlorophenyl)methyl]sulfanyl moiety. This specific arrangement of substructures—including the indole, the dichlorophenyl group, and the sulfanyl linker—suggests potential for interaction with various biological targets. Researchers may find this compound valuable as a building block in synthetic chemistry or as a starting point for investigating structure-activity relationships (SAR) in drug discovery projects, particularly those focused on developing anti-infective or anticancer agents . The presence of the sulfanyl ether and dichlorophenyl groups are common features in compounds studied for their pharmacological properties. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

IUPAC Name

N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2OS/c25-20-11-10-17(14-21(20)26)16-30-23-15-28(22-9-5-4-8-19(22)23)13-12-27-24(29)18-6-2-1-3-7-18/h1-11,14-15H,12-13,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCNOKBDHLSYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves the coupling of tryptamine with a substituted benzoyl chloride. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often require an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide exhibits diverse biological activities that make it a candidate for various therapeutic applications.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer effects. It has been tested against several cancer cell lines, including:

  • A-549 (lung cancer)
  • MCF7 (breast cancer)
  • HCT-116 (colon cancer)

In vitro studies demonstrate significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanisms underlying its anticancer activity include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression, effectively reducing the proliferation rate of cancer cells.

Antioxidant Activity

The compound has shown moderate DPPH radical-scavenging activity, indicating its potential as an antioxidant. This property is crucial for preventing oxidative stress-related damage in cells.

Case Studies and Findings

Several studies have documented the biological effects of this compound:

  • Anticancer Activity : In vitro tests showed that the compound significantly inhibited the growth of various cancer cell lines. For instance, a study reported an IC50 value for MCF7 cells that was lower than that of doxorubicin.
  • DPPH Radical Scavenging : The compound exhibited moderate antioxidant activity in DPPH assays, suggesting its potential role in mitigating oxidative stress.
  • Mechanistic Insights : Research indicated that this compound could induce apoptosis through caspase activation and inhibit cell cycle progression at the G0/G1 phase .

Unique Features

The combination of the indole moiety with dichlorophenyl and dimethoxybenzamide groups makes this compound unique, potentially leading to specific interactions with biological targets that differ from those of other indole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

4-Fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (C064-0168)

  • Structural Difference : Replaces the 3,4-dichlorophenyl group with 3-fluorophenyl and introduces a fluorine atom on the benzamide ring.
  • Implications: Fluorine’s electronegativity and smaller size may reduce steric hindrance and alter binding affinity compared to chlorine. Halogen substitution (Cl vs.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Difference : Features electron-donating methoxy groups instead of electron-withdrawing chlorines.
  • Implications : Methoxy groups may reduce binding to sigma receptors, as chloro-substituted analogs (e.g., BD 1008, BD 1047) show higher receptor affinity due to enhanced hydrophobic interactions .
Sulfanyl-Linked Heterocyclic Analogs

N-[2-(Methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide

  • Structural Difference : Replaces the dichlorophenylmethylsulfanyl group with a thienylmethylsulfanyl moiety.
Amide-Type Variations

3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

  • Structural Difference : Substitutes benzamide with a sulfonamide group and modifies the indole substituents.
  • Implications : Sulfonamides generally exhibit different pharmacokinetic profiles, with altered solubility and protein-binding characteristics compared to benzamides .
Sigma Receptor Targeting
  • Relevance : Sigma receptor ligands like [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) demonstrate high tumor uptake, suggesting that the dichlorophenyl group in the target compound may enhance affinity through hydrophobic interactions .
  • Binding Affinity : Chlorine’s electron-withdrawing nature could mimic iodine’s effects in radioimaging agents, though direct comparisons require experimental validation.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Potential Application Evidence Source
N-[2-(3-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide 3,4-Dichlorophenylmethylsulfanyl, benzamide ~529 g/mol* Sigma receptor imaging/therapy Inferred
4-Fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide 3-Fluorophenylmethylsulfanyl, 4-fluorobenzamide ~463 g/mol Cancer screening
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl, benzamide 313 g/mol Neurochemical studies
[125I]PIMBA 3-Iodo-4-methoxybenzamide, piperidinyl ~450 g/mol Prostate tumor imaging

*Calculated based on formula C24H19Cl2N3OS.

Biological Activity

N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19Cl2N2OSC_{24}H_{19}Cl_2N_2OS, with a molecular weight of 473.4 g/mol. The compound features a complex structure that includes an indole moiety, a benzamide group, and a sulfanyl substituent, which are known to influence its biological activity.

PropertyValue
Molecular Weight473.4 g/mol
Molecular FormulaC24H19Cl2N2OS
LogP6.2904
Polar Surface Area26.2038
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, derivatives with chloro substitutions have shown enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy . The presence of electron-withdrawing groups like chlorine on the phenyl ring has been associated with improved antimicrobial properties.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that indole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar indole structures have demonstrated IC50 values in the low micromolar range against multiple human cancer cell lines, including ovarian and renal cancers . The presence of the benzamide group may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:

  • Chloro Substitution : Compounds with 3-chloro substitutions showed superior antibacterial activity compared to those with nitro groups .
  • Indole Moiety : The indole structure is essential for bioactivity, as it facilitates interactions with biological targets through π-π stacking and hydrogen bonding.
  • Sulfanyl Group : The sulfanyl functional group has been implicated in enhancing the lipophilicity and overall binding affinity to target proteins.

Study 1: Antimicrobial Efficacy

In a study evaluating various indole derivatives, this compound was tested against E. coli and Staphylococcus aureus. The compound exhibited an MIC value of 0.18 μg/mL against E. coli, suggesting strong antibacterial properties .

Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of the compound on HeLa cells (human cervical carcinoma). Results indicated an IC50 value of approximately 5 μM, highlighting its potential as an anticancer agent . Further modifications to the benzamide moiety are being explored to enhance selectivity and potency.

Q & A

Basic: What multi-step synthetic routes are recommended for synthesizing N-[2-(3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves three key steps:

Indole functionalization : Introduce the 3,4-dichlorophenylmethylsulfanyl group via nucleophilic substitution or thiol-ene coupling under inert atmosphere (argon/nitrogen) .

Ethyl linker attachment : React the modified indole with ethylenediamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) at 0–4°C to minimize side reactions .

Benzamide conjugation : Perform amide bond formation between the ethylamine intermediate and benzoyl chloride in anhydrous dichloromethane, with triethylamine as a base .
Critical conditions : Temperature control (±2°C), pH stabilization (6–7 for aqueous steps), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (500 MHz, CDCl₃/DMSO-d₆) identifies proton environments, with key signals:
    • Indole NH (~10.5 ppm, singlet)
    • Dichlorophenyl aromatic protons (7.2–7.8 ppm, multiplet)
    • Ethyl linker CH₂ (3.4–3.8 ppm, triplet) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular weight (e.g., [M+H]⁺ at m/z 509.0523) .
  • HPLC-PDA : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) monitors purity (>98%) and detects sulfoxide byproducts .

Basic: What preliminary biological assays are recommended to assess the compound’s therapeutic potential?

Answer:

  • Cytotoxicity screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Microbial susceptibility : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .
  • Solubility/pharmacokinetics : Measure logP via shake-flask method and metabolic stability in liver microsomes .

Advanced: How can researchers resolve discrepancies between in vitro and in silico activity predictions for this compound?

Answer:

  • Validate computational models : Re-run docking (AutoDock Vina) and MD simulations (GROMACS) with corrected protonation states (Epik, Schrödinger) .
  • Reassay under controlled conditions : Eliminate serum protein interference (use low-FBS media) and confirm target engagement via SPR or ITC .
  • Analyze metabolite profiles : LC-MS/MS to identify active/inactive metabolites that may explain divergence .

Advanced: What strategies optimize yield and purity during the final stages of synthesis?

Answer:

  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) with slow cooling (0.5°C/min) to enhance crystal purity .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction completion, reducing over-reaction byproducts .
  • Taguchi experimental design : Vary parameters (temperature, stoichiometry) to identify robustness zones (e.g., 40–50°C for amidation) .

Advanced: How do modifications to the sulfanyl or benzamide moieties affect pharmacological activity?

Answer:

  • Sulfanyl group :
    • Replace with sulfonyl (-SO₂-) to enhance metabolic stability but reduce cell permeability (logP decreases by ~0.5) .
    • Substitute with methylthio (-SMe) to improve IC₅₀ against kinases (e.g., 2.1 µM vs. 5.4 µM for parent compound) .
  • Benzamide moiety :
    • Fluorination (e.g., 2-F-benzamide) increases blood-brain barrier penetration (PAMPA-BBB assay) .
    • Bulkier substituents (e.g., 3,5-diCl) enhance selectivity for cancer vs. normal cells (SI >10) .

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